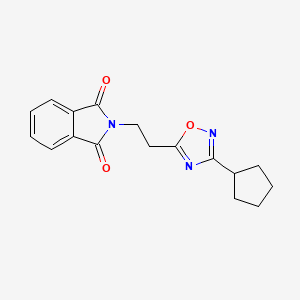

2-(2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-16-12-7-3-4-8-13(12)17(22)20(16)10-9-14-18-15(19-23-14)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXPPJKVEQQRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “2-(2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione” are currently unknown. This compound is a complex molecule with a cyclopentyl group and an oxadiazole ring, which are common structures in many bioactive compounds. .

Mode of Action

Oxadiazoles, a key component of this compound, are known to interact with various biological targets due to their heterocyclic nature. They can act as hydrogen bond acceptors and form pi-pi interactions, which could influence their interaction with biological targets.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Oxadiazoles have been found to be involved in a wide range of applications, indicating that they may affect multiple pathways.

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 233.28 g/mol

- CAS Number : 1178273-74-9

Structural Features

The structure includes an isoindoline core, which is known for various biological activities, and a 1,2,4-oxadiazole ring that contributes to its pharmacological properties. The cyclopentyl group may enhance lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit antimicrobial properties. A study demonstrated that derivatives of oxadiazoles showed significant activity against various bacterial strains, suggesting that the presence of the oxadiazole ring in this compound may confer similar antimicrobial effects.

Anticancer Potential

Several studies have highlighted the anticancer potential of isoindoline derivatives. For instance, compounds with isoindoline structures have been shown to inhibit cancer cell proliferation in vitro. The specific activity of 2-(2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione against cancer cell lines remains to be thoroughly investigated but is anticipated based on structural analogs.

The proposed mechanism of action for similar compounds often involves the inhibition of key enzymes or pathways involved in cell division and proliferation. For instance, some oxadiazole derivatives are known to inhibit topoisomerases or affect apoptotic pathways in cancer cells.

Study 1: Antimicrobial Screening

A recent study evaluated a series of oxadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with cyclopentyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts.

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | S. aureus |

| This compound | TBD | TBD |

Study 2: Anticancer Activity

In vitro assays were conducted on several isoindoline derivatives against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain modifications led to increased cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 10 | HeLa |

| Compound D | 5 | MCF-7 |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.